molecular formula C22H20N4O4 B2931752 N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921832-88-4

N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2931752
CAS No.: 921832-88-4
M. Wt: 404.426
InChI Key: HSAAUZNHRLAECA-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative featuring:

  • A pyrazolo[4,3-c]pyridine core with a 3-oxo group.
  • A 5-methyl substituent on the bicyclic system.
  • A 2-phenyl group at position 2.
  • A carboxamide moiety at position 7, substituted with a 2,5-dimethoxyphenyl group.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-25-12-16(21(27)23-18-11-15(29-2)9-10-19(18)30-3)20-17(13-25)22(28)26(24-20)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAAUZNHRLAECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium and platinum.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-methyl group in the target compound contrasts with substituents in analogs:

Compound Name Position 5 Substituent Impact on Properties Reference
Target Compound Methyl Enhances metabolic stability; compact structure may improve binding pocket occupancy -
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)... Quinolin-3-yl Bulky aromatic group increases lipophilicity but may reduce solubility
5-Ethyl-N-(3-methoxybenzyl)... Ethyl Longer alkyl chain increases lipophilicity; may alter pharmacokinetics
5-(2-Methoxyethyl)-... 2-Methoxyethyl Ether chain introduces flexibility and polarity; may affect bioavailability

Key Insight: Methyl and ethyl substituents optimize lipophilicity, while bulkier groups (e.g., quinolin-3-yl) may hinder solubility but enhance target affinity in hydrophobic environments.

Carboxamide Modifications at Position 7

The N-(2,5-dimethoxyphenyl)carboxamide group distinguishes the target compound:

Compound Name Carboxamide Substituent Functional Implications Reference
Target Compound 2,5-Dimethoxyphenyl Dual methoxy groups enhance electron-donating effects and π-π stacking -
N-(3-Methoxybenzyl)... 3-Methoxybenzyl Single methoxy group reduces steric bulk; may lower binding specificity
N-(Thiophen-2-ylmethyl)... Thiophen-2-ylmethyl Sulfur-containing group introduces polarizability; may alter metabolic pathways
N-(6-Trifluoromethylbenzothiazole-2-yl)... Benzothiazole with CF₃ Strong electron-withdrawing effects; improves resistance to enzymatic degradation

Data Tables

Table 1: Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₄H₂₂N₄O₄ 430.46 5-Methyl, N-(2,5-dimethoxyphenyl)
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)... C₂₄H₁₈N₄O₃ 410.43 5-Quinolin-3-yl, ethyl ester
5-Ethyl-N-(3-methoxybenzyl)... C₂₃H₂₂N₄O₃ 402.45 5-Ethyl, N-(3-methoxybenzyl)
5-(2-Methoxyethyl)-... C₂₁H₂₀N₄O₃S 408.47 5-Methoxyethyl, N-(thiophen-2-ylmethyl)

Biological Activity

N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22N4O4\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_4

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : The compound has shown promising cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : It may also possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • In a study evaluating the compound's cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, it demonstrated growth inhibition with IC50 values indicating significant potency. For example:
      • MCF7: IC50 = 3.79 µM
      • SF-268: IC50 = 12.50 µM
      • NCI-H460: IC50 = 42.30 µM .
  • Mechanism of Action :
    • The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death .
  • Comparative Efficacy :
    • When compared to standard chemotherapeutics like doxorubicin, the compound exhibited comparable or superior efficacy against certain cell lines, suggesting its potential as an alternative or adjunct therapy .

Research Insights

The anti-inflammatory activity of this compound has been explored in various models:

  • In Vitro Studies :
    • The compound inhibited pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, showcasing its potential to modulate inflammatory responses .
  • Mechanistic Studies :
    • It appears to act through the inhibition of NF-kB signaling pathways, which are critical in the regulation of immune responses and inflammation .

Data Summary Table

Biological ActivityCell Line/ModelIC50 (µM)Mechanism
AnticancerMCF73.79Apoptosis induction
AnticancerSF-26812.50Cell cycle arrest
AnticancerNCI-H46042.30Signaling pathway modulation
Anti-inflammatoryMacrophagesN/ANF-kB inhibition

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